molecular formula C4H9ClO B1280204 4-Chlorobutan-2-ol CAS No. 2203-34-1

4-Chlorobutan-2-ol

Cat. No.: B1280204
CAS No.: 2203-34-1
M. Wt: 108.57 g/mol
InChI Key: AKMIPCJUTXDZKR-UHFFFAOYSA-N
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Description

4-Chlorobutan-2-ol is an organic compound with the molecular formula C4H9ClO It is a chlorinated alcohol, specifically a secondary alcohol, where the hydroxyl group is attached to the second carbon atom, and a chlorine atom is attached to the fourth carbon atom

Scientific Research Applications

4-Chlorobutan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.

    Industry: this compound is utilized in the production of specialty chemicals and as a solvent in chemical processes.

Safety and Hazards

4-Chlorobutan-2-ol is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also noted that liquid and vapour are flammable, and moderate fire hazard when exposed to heat or flame .

Biochemical Analysis

Biochemical Properties

4-Chlorobutan-2-ol plays a significant role in biochemical reactions, particularly as an intermediate in organic synthesis. It interacts with several enzymes and proteins, including ribonuclease A, where it induces unusual reversible and irreversible thermal unfolding . This interaction suggests that this compound can affect the stability and function of proteins, potentially altering their activity in biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It disrupts the lipid structure of cell membranes, increasing cell permeability and leading to cell lysis . This compound also induces toxicity in conjunctival and corneal cells, causing cell retraction and cessation of normal cytokine production, cell movement, and mitotic activity . These effects highlight the compound’s potential impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by disrupting the lipid structure of cell membranes, which increases cell permeability and leads to cell lysis . It also induces toxicity in specific cell types by causing cell retraction and cessation of normal cellular activities . These actions suggest that this compound may interact with membrane proteins and other biomolecules, leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can induce reversible and irreversible changes in protein structure, such as the thermal unfolding of ribonuclease A . These findings suggest that the compound’s impact on cellular processes may vary depending on the duration of exposure and the specific conditions of the experiment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to significant toxicity and adverse effects. For example, chlorobutanol, a related compound, has been shown to accumulate in tissues with long-term use, leading to considerable toxicity . These findings highlight the importance of dosage in determining the safety and efficacy of this compound in biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization in the body. The compound’s metabolism may involve oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic processes are crucial for understanding the compound’s overall impact on biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . These interactions can influence the compound’s localization and its overall biological activity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobutan-2-ol can be synthesized through several methods. One common method involves the reaction of 4-chlorobutanal with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced by the chlorination of butan-2-ol. This process involves the reaction of butan-2-ol with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures. The reaction is carefully monitored to ensure the selective chlorination at the desired position.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 4-chlorobutan-2-one. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 4-chlorobutane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

    Oxidation: 4-Chlorobutan-2-one.

    Reduction: 4-Chlorobutane.

    Substitution: 4-Hydroxybutan-2-ol or 4-aminobutan-2-ol, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Chlorobutan-2-ol involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The hydroxyl group and the chlorine atom play crucial roles in its reactivity, influencing its interaction with other molecules and its overall chemical behavior.

Comparison with Similar Compounds

    4-Chlorobutan-1-ol: This compound has the chlorine atom at the same position but the hydroxyl group at the first carbon atom.

    2-Chlorobutan-1-ol: Here, the chlorine atom is at the second carbon, and the hydroxyl group is at the first carbon.

    4-Chlorobutan-2-one: This compound is an oxidized form of 4-Chlorobutan-2-ol, where the hydroxyl group is replaced by a carbonyl group.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical properties. The presence of both a hydroxyl group and a chlorine atom at specific positions allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

4-chlorobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMIPCJUTXDZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499975
Record name 4-Chlorobutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2203-34-1
Record name 4-Chlorobutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobutan-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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